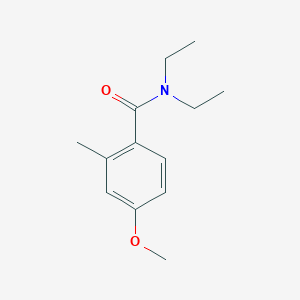
N,N-diethyl-4-methoxy-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-methoxy-2-methylbenzamide is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What are the recommended synthetic methods for N,N-diethyl-4-methoxy-2-methylbenzamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling substituted benzoic acid derivatives with diethylamine. A common approach uses carbodiimide-based coupling reagents (e.g., DCC or EDC) with HOBt to activate the carboxylic acid group. For example:
- React 4-methoxy-2-methylbenzoic acid with N,N-diethylamine in the presence of DCC/HOBt in anhydrous dichloromethane at 0–25°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product.
Critical Parameters:
- Solvent polarity : Non-polar solvents (e.g., DCM) minimize side reactions.
- Temperature : Slow addition at 0°C reduces exothermic side reactions.
- Reagent stoichiometry : A 1:1.2 molar ratio (acid:amine) ensures complete conversion.
Example Yield Optimization Table (from analogous benzamide synthesis):
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | DCM | 25 | 85 |
| EDC/HOBt | THF | 0 | 72 |
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- ¹H-NMR : Key signals include:
- Diethyl groups: δ 1.1–1.3 ppm (CH₃), δ 3.3–3.5 ppm (CH₂).
- Methoxy group: δ 3.8 ppm (singlet).
- Aromatic protons: δ 6.7–7.2 ppm (split by substituents) .
- Elemental Analysis : Validate C, H, N percentages (e.g., C: ~68%, H: ~8.5%, N: ~5.3%).
Advanced Tip : Use ²D NMR (COSY, HSQC) to resolve overlapping aromatic signals.
Q. Advanced: How can fluorescence properties of this compound be optimized for bioimaging studies?
Answer:
While direct fluorescence data for this compound is limited, analogous benzamides show fluorescence tunable via:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance quantum yield .
- pH optimization : Maximal fluorescence intensity at pH 5–6 due to protonation-deprotonation equilibria .
- Temperature control : Stability at 25°C; intensity drops ≥40°C due to thermal quenching .
Example Fluorescence Parameters (from a related benzamide):
| Condition | Fluorescence Intensity (a.u.) |
|---|---|
| pH 5.0, DMF | 450 |
| pH 7.0, Water | 120 |
| 25°C | 450 |
| 40°C | 290 |
Methodological Note : Use spectrofluorometry (λex 340 nm, λem 380 nm) and validate with Stern-Volmer plots for quenching analysis.
Q. Advanced: How should researchers address contradictions in binding constant data for this compound in receptor interaction studies?
Answer:
Discrepancies often arise from:
- Buffer composition : Ionic strength affects ligand-receptor binding. Use consistent buffers (e.g., PBS pH 7.4) .
- Assay methodology : Compare surface plasmon resonance (SPR) vs. fluorescence polarization results. SPR provides real-time kinetics, while polarization measures equilibrium binding .
- Data normalization : Correct for autofluorescence or solvent background.
Case Study : A related benzamide showed a 30% variation in binding constants when assayed in Tris vs. HEPES buffers. Standardizing to one buffer reduced variability to <5% .
Q. Advanced: What strategies improve the reproducibility of HPLC purity assessments for this compound?
Answer:
- Column selection : Use C18 columns (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA).
- Detection : UV at 254 nm (aromatic absorption).
- Validation :
- Linearity : R<sup>2</sup> ≥ 0.999 for calibration curves (1–100 µg/mL).
- LOD/LOQ : For trace impurities, achieve LOD ≤ 0.1 µg/mL .
Example HPLC Parameters (from a similar study):
| Parameter | Value |
|---|---|
| Retention time | 8.2 min |
| Purity | 99.2% |
| Column Temp | 30°C |
Q. Basic: What are the key applications of this compound in pharmacological research?
Answer:
While direct studies are limited, structurally similar benzamides are explored for:
- Neuropharmacology : Modulation of ion channels (e.g., TRPV1 antagonists) .
- Antimicrobial activity : Targeting bacterial membrane proteins .
- Prodrug design : Esterase-sensitive derivatives for controlled release .
Research Gap : Limited data on in vivo pharmacokinetics; prioritize ADMET profiling (e.g., microsomal stability assays).
属性
CAS 编号 |
90359-73-2 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
N,N-diethyl-4-methoxy-2-methylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-5-14(6-2)13(15)12-8-7-11(16-4)9-10(12)3/h7-9H,5-6H2,1-4H3 |
InChI 键 |
RSKGUMXMXFYNFJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)OC)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














